

Application Note: Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

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Compound of Interest

Compound Name: 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Cat. No.: B107352

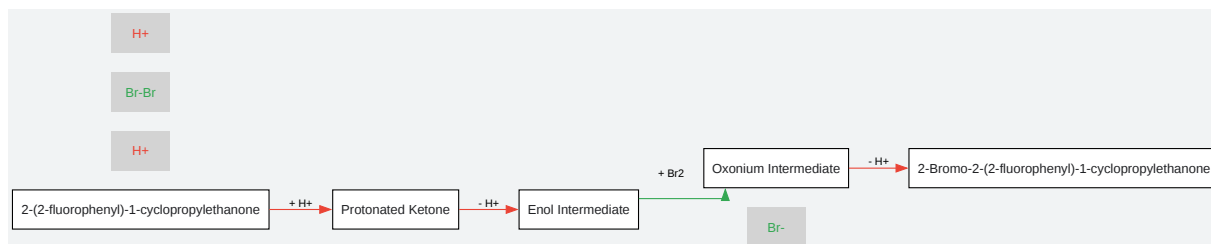
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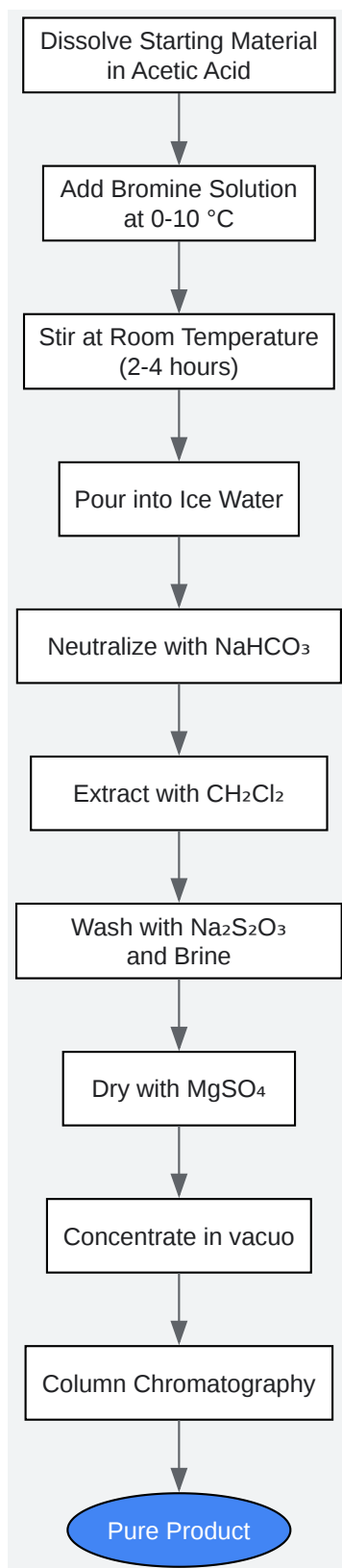
Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a versatile building block for introducing the 2-(2-fluorophenyl)-1-cyclopropylethanone moiety. This application note provides a detailed reaction mechanism and a representative experimental protocol for the synthesis of this compound via the α -bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed α -bromination of a ketone. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α -proton. Subsequent deprotonation by a weak base (in this case, acetic acid can act as the solvent and a base) leads to the formation of an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of the α -brominated ketone and regeneration of the acid catalyst.





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